4-benzyl-1-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-1-(4-fluorophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline ring, with a benzyl group and a fluorophenyl group attached
Preparation Methods
The synthesis of 4-benzyl-1-(4-fluorophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the following steps:
Formation of the triazole ring: This can be achieved by reacting appropriate hydrazine derivatives with carboxylic acids or their derivatives under reflux conditions.
Cyclization to form the quinazoline ring: The intermediate triazole compound is then subjected to cyclization reactions using suitable reagents and conditions, such as acidic or basic catalysts.
Introduction of the benzyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-benzyl-1-(4-fluorophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzyl or fluorophenyl groups, using reagents such as alkyl halides or aryl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new chemical reactions and methodologies.
Biology: This compound has shown promise in biological studies, particularly in the investigation of its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research has indicated potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It may act as a lead compound for the development of new therapeutic agents.
Industry: The compound’s unique chemical structure makes it useful in the design and synthesis of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-benzyl-1-(4-fluorophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
4-benzyl-1-(4-fluorophenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can be compared with other similar compounds, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused to another heterocyclic ring and exhibit diverse pharmacological activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds have shown potential as dual c-Met/VEGFR-2 inhibitors and possess antiproliferative activities.
Triazolo[1,5-a]pyrimidine and triazolo[4,5-c]pyridine derivatives: These compounds are known for their antibacterial and other biological activities.
Properties
Molecular Formula |
C22H15FN4O |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-benzyl-1-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C22H15FN4O/c23-17-12-10-16(11-13-17)20-24-25-22-26(14-15-6-2-1-3-7-15)21(28)18-8-4-5-9-19(18)27(20)22/h1-13H,14H2 |
InChI Key |
KSPDLMZIOLJMFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.